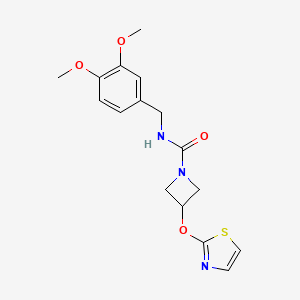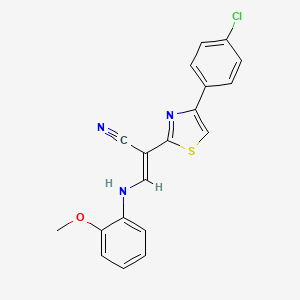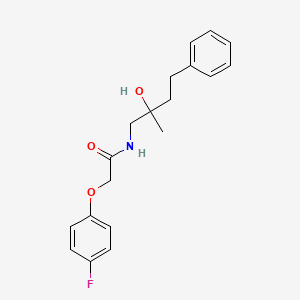
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C25H23F3N4O6 and its molecular weight is 532.476. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has shown methods to synthesize complex quinoline derivatives, which can be precursors or structurally related to the compound . For instance, Koepler et al. (2004) discussed the diastereoselective synthesis of functionalized azepino[1,2-b]isoquinolines, a key structural feature of alkaloids like quinocarcin (Koepler, Laschat, Baro, Fischer, Miehlich, Hotfilder, & Viseur, 2004).
Characterization of Quinoline Derivatives : Desai and Dodiya (2014) conducted the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These types of studies are crucial for understanding the properties and potential applications of such compounds (Desai & Dodiya, 2014).
Applications in Medicinal Chemistry
Carbonic Anhydrase Inhibition : Çelik et al. (2014) explored the synthesis of tetrazole- and oxadiazole-substituted 1,4-dihydropyrimidinone compounds, examining their inhibitory effects on human carbonic anhydrase, an enzyme of significant interest in medicinal chemistry (Çelik, Arslan, Kaya, Yavuz, Gençer, & Arslan, 2014).
Antimicrobial Activity : Another study by Dodiya, Shihory, and Desai (2012) synthesized azetidinone derivatives based on the quinoline-oxadiazole structure, which were then screened for their antimicrobial activity against various bacterial strains (Dodiya, Shihory, & Desai, 2012).
Chemical Properties and Reactions
Oxidation Reactions : Samandram, Çetin Korukçu, and Coşkun (2021) researched the eco-friendly oxidation of dihydroquinazoline oxides to quinazoline oxides, demonstrating the potential of environmentally benign methods in synthesizing such compounds (Samandram, Çetin Korukçu, & Coşkun, 2021).
Synthesis of Quinazoline Derivatives : Bergman et al. (1986) discussed the synthesis of quinazolines, a process relevant to the formation of compounds like 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate (Bergman, Brynolf, Elman, & Vuorinen, 1986).
Biomedical Research
Analgesic and Anti-Inflammatory Properties : Abadi, Hegazy, and El-Zaher (2005) synthesized derivatives of 7-trifluoromethylquinoline and evaluated their analgesic and anti-inflammatory properties, showing the potential of such compounds in therapeutic applications (Abadi, Hegazy, & El-Zaher, 2005).
Antituberculosis Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis and cytotoxicity, demonstrating the potential use of such compounds in the treatment of tuberculosis (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2.C2H2O4/c24-23(25,26)18-8-3-6-16(11-18)21-27-22(32-28-21)17-12-29(13-17)14-20(31)30-10-4-7-15-5-1-2-9-19(15)30;3-1(4)2(5)6/h1-3,5-6,8-9,11,17H,4,7,10,12-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPRKAHOJCBSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)



![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)